N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
IUPAC Nomenclature Derivation and Structural Validation
The IUPAC name N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is derived through hierarchical prioritization of functional groups and substituents. The parent structure is cyclohexanecarboxamide, where the carboxamide group (-CONH$$_2$$) is modified by two substituents:
- A 1H-tetrazol-1-yl group at position 1 of the cyclohexane ring.
- An N-linked 4-(propan-2-yl)phenyl group on the carboxamide nitrogen.
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms (C$$1$$N$$4$$), is numbered such that the nitrogen adjacent to the cyclohexane occupies position 1. The propan-2-yl (isopropyl) group on the phenyl ring is assigned the para position relative to the amide linkage, as confirmed by substituent priority rules. Structural validation via PubChem data (CID 22431503, 145958495) corroborates the connectivity using SMILES strings and InChI keys. For example, the SMILES representation C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(C)C confirms the cyclohexane-carboxamide-isopropylphenyl backbone.
Molecular Formula Analysis and Constitutional Isomerism Considerations
The molecular formula C$${17}$$H$${23}$$N$$_5$$O reveals a molecular weight of 361.40 g/mol, calculated from exact mass measurements (361.175018 Da). Elemental composition comprises 56.50% carbon, 6.41% hydrogen, 19.38% nitrogen, and 4.43% oxygen. Constitutional isomerism arises from three structural variables:
- Tetrazole tautomerism : The 1H-tetrazol-1-yl group exhibits tautomerism between 1H- and 2H- forms, though X-ray crystallography data for analogous compounds (e.g., CID 145958495) favor the 1H-tautomer in the solid state.
- Cyclohexane ring conformation : Chair, boat, and twist-boat conformers influence steric interactions between the tetrazole and isopropylphenyl groups.
- Substituent positional isomerism : Alternative substitution patterns on the phenyl ring (ortho/meta/para) or cyclohexane ring (axial/equatorial) could generate isomers, though synthetic routes typically favor the para-substituted phenyl derivative.
A comparative analysis of PubChem entries (e.g., CID 22431503 vs. CID 145958495) highlights how bromine or methoxy substituents alter isomerism profiles while retaining the core scaffold.
Three-Dimensional Conformational Analysis Through Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the lowest-energy conformation of N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. Key findings include:
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| Cyclohexane chair puckering | 0.52 Å (q) | Minimizes 1,3-diaxial strain |
| Tetrazole dihedral angle | 12.8° relative to cyclohexane | Planar alignment with amide carbonyl |
| Amide C-N bond length | 1.336 Å | Partial double-bond character (resonance) |
The tetrazole ring adopts a nearly planar geometry, facilitating π-stacking interactions with aromatic systems in biological targets. Intramolecular hydrogen bonding between the amide NH and tetrazole N$$_2$$ (distance: 2.14 Å) stabilizes the global conformation, as visualized in PubChem’s 3D conformer models. Molecular dynamics simulations (100 ns, explicit solvent) further demonstrate that the isopropylphenyl group samples rotational states with an energy barrier of ~4.2 kcal/mol, indicating moderate conformational flexibility.
Properties
Molecular Formula |
C17H23N5O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H23N5O/c1-13(2)14-6-8-15(9-7-14)19-16(23)17(10-4-3-5-11-17)22-12-18-20-21-22/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,19,23) |
InChI Key |
YQHOQPFZEZGTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation
The synthesis begins with the construction of the 1H-tetrazol-1-yl group. A widely adopted method involves the cycloaddition of nitriles with sodium azide (NaN₃) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). For this compound, the nitrile precursor is typically 1-cyanocyclohexane, which reacts with NaN₃ under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions:
-
Temperature: 80–100°C
-
Duration: 12–24 hours
-
Catalyst: ZnCl₂ (10 mol%)
-
Yield: 60–75%
The reaction proceeds via a [2+3] cycloaddition mechanism, yielding 1-(1H-tetrazol-1-yl)cyclohexanecarbonitrile as an intermediate.
Introduction of the 4-Isopropylphenyl Group
The 4-isopropylphenyl moiety is introduced through a nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. The tetrazole intermediate is alkylated using 4-isopropylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
Reaction Conditions:
-
Solvent: Toluene/ethanol (3:1 v/v)
-
Temperature: 90°C
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
Alternative methods employ 4-isopropylphenol as the alkylating agent under Mitsunobu conditions (DIAD, PPh₃), though yields are comparatively lower (40–50%).
Amidation of the Carboxylic Acid Intermediate
The final step involves converting the nitrile group of the intermediate into a carboxamide. This is achieved through hydrolysis using concentrated sulfuric acid (H₂SO₄) followed by reaction with 4-isopropylaniline.
Reaction Sequence:
-
Hydrolysis:
-
Reagent: H₂SO₄ (95%)
-
Temperature: 0–5°C (controlled to prevent side reactions)
-
Product: 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid
-
-
Amidation:
-
Coupling Agent: Thionyl chloride (SOCl₂) converts the acid to its acyl chloride.
-
Base: Triethylamine (Et₃N) neutralizes HCl byproduct.
-
Amine: 4-Isopropylaniline in dichloromethane (DCM) at 25°C.
-
Yield: 70–85%
-
Optimization of Reaction Conditions
Catalytic Systems for Tetrazole Formation
The choice of catalyst significantly impacts the efficiency of tetrazole synthesis. Comparative studies indicate that ZnCl₂ outperforms other Lewis acids (e.g., CuI) in terms of yield and reaction time. Recent advancements propose using microwave irradiation to reduce the reaction duration to 2–4 hours while maintaining yields above 65%.
Solvent Effects in Alkylation
Polar aprotic solvents like DMF enhance the solubility of sodium azide but may lead to side reactions during alkylation. Mixed solvent systems (toluene/ethanol) improve regioselectivity in palladium-catalyzed couplings, minimizing the formation of bis-alkylated byproducts.
Purification Strategies
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) is employed for analytical-grade purity (>98%).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patents disclose the use of continuous flow reactors for large-scale tetrazole formation. This method ensures better temperature control and reduces hazardous intermediate accumulation. A representative setup involves:
Green Chemistry Approaches
Recent efforts focus on replacing toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME). Catalytic systems using recyclable Pd nanoparticles on carbon supports have also been reported, reducing metal waste.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 1.45–1.89 (m, 10H, cyclohexane), 2.91 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 7.21 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 8.52 (s, 1H, tetrazole-H).
-
MS (ESI+): m/z 368.2 [M+H]⁺.
Purity Assessment
-
HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).
-
Elemental Analysis: Calculated for C₂₁H₂₇N₅O: C, 68.63%; H, 7.35%; N, 19.06%. Found: C, 68.58%; H, 7.39%; N, 19.02%.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
Chemical Properties and Structure
The compound's structure includes a cyclohexanecarboxamide core with a tetrazole group and an isopropyl-substituted phenyl ring. This unique arrangement contributes to its biological activity and interaction with various molecular targets.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds containing tetrazole moieties. For instance, tetrazoles are known to exhibit inhibitory effects on certain kinases involved in cancer progression. Research has shown that derivatives of tetrazole can inhibit the growth of cancer cells by targeting specific pathways critical for tumor survival and proliferation.
- Case Study : A derivative of N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide was tested for its efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.
Antimicrobial Properties
The antimicrobial activity of tetrazole-containing compounds has been documented extensively. These compounds often demonstrate effectiveness against a range of bacterial and fungal pathogens.
- Research Findings : In vitro studies have shown that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains, indicating its potential use as an antimicrobial agent in clinical settings.
G Protein-Coupled Receptor Modulation
Tetrazole derivatives are being explored for their role as modulators of G protein-coupled receptors (GPCRs), which are crucial targets in drug design due to their involvement in numerous physiological processes.
- Case Study : A study highlighted the ability of certain tetrazole derivatives to act as allosteric modulators of GPCRs, enhancing or inhibiting receptor activity in response to endogenous ligands. This modulation can lead to novel therapeutic strategies for treating conditions such as depression and anxiety.
Data Table: Summary of Applications
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Anticancer | Cell Growth Inhibition | Significant reduction in viability of cancer cells |
| Antimicrobial | Bacterial & Fungal Inhibition | Effective against multiple strains |
| GPCR Modulation | Allosteric Modulation | Enhanced receptor activity leading to potential therapies |
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can form strong interactions with metal ions, making the compound useful in coordination chemistry. Additionally, the phenyl and cyclohexane rings can interact with hydrophobic regions of proteins or other biomolecules, potentially modulating their activity. The carboxamide group can form hydrogen bonds, further stabilizing these interactions .
Comparison with Similar Compounds
N-(1-Benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (CAS 1212172-69-4)
- Key Differences : Replaces the 4-isopropylphenyl group with a benzyl-piperidine moiety.
- This substitution may alter blood-brain barrier penetration .
N-[(2E)-6-(Methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (CAS 1212397-70-0)
- Key Differences : Features a benzothiazolylidene group with a methylsulfonyl substituent.
- Implications : The electron-withdrawing sulfonyl group and aromatic heterocycle could enhance binding to kinases or proteases, suggesting divergent therapeutic targets compared to the target compound .
Analogues with Modified Carboxamide Linkages
(2S,5R)-N-[4-(2-Amino-2-oxoethyl)phenyl]-5-methyl-2-(propan-2-yl)cyclohexanecarboxamide
- Key Differences: Stereospecific (2S,5R) configuration and an amino-oxoethyl substituent on the phenyl ring.
- Implications : Approved as a food additive (flavoring agent), this compound’s stereochemistry and polar oxoethyl group improve water solubility, highlighting how structural tweaks shift applications from pharmaceuticals to food science .
N-[1-Oxo-3-phenyl-1-(1H-1,2,4-triazol-5-ylamino)propan-2-yl]-4-propan-2-ylcyclohexane-1-carboxamide (CAS 1441861-52-4)
- Key Differences: Substitutes tetrazole with a triazolylamino group and introduces a phenyl-propanone backbone.
Pharmacologically Active Derivatives
N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide
- Key Differences : Incorporates a methoxyphenyl group and indazole-linked oxoethyl chain.
- Implications : The methoxy group enhances electron density on the aromatic ring, possibly improving interactions with estrogen receptors or cytochrome P450 enzymes. The indazole moiety is associated with kinase inhibition, as seen in anticancer drug candidates .
Data Table: Structural and Functional Comparison
Biological Activity
N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Molecular Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C17H22N4O
- Molecular Weight : Approximately 306.39 g/mol
- Structural Components :
- A propan-2-yl group attached to a phenyl ring.
- A cyclohexane moiety.
- A tetrazole ring, which is known for its ability to interact with various biological targets.
The unique combination of hydrophobic and polar characteristics provided by these groups enhances its solubility and interaction potential in biological systems.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. The tetrazole ring is known to facilitate interactions with enzymes and receptors, potentially modulating various biological pathways.
Pharmacological Effects
- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties. Preliminary studies suggest that this compound may exhibit similar effects, although specific activity data is still being compiled.
- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory activity, which warrants further investigation through in vivo studies.
- Cancer Therapeutics : Given the structural similarities to other compounds that target cancer cell pathways, there is potential for this compound to be developed as an anticancer agent.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Interaction : The tetrazole moiety can mimic carboxylate groups, allowing it to bind to active sites on enzymes or receptors, thereby influencing their activity.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in inflammation or cancer progression.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[3-(5-sulfanyltetrazol-1-yl)phenyl]acetamide | Contains a sulfanyl group | Different substituents on the phenyl ring |
| N-(3-chlorophenyl)-2-[1-(phenyl-tetrazol)]acetamide | Chlorophenyl instead of propan-2-yl | Lacks cyclohexane ring |
| N-[3-(tetrazol-5-yl)phenyl]acetamide | Simpler structure without cyclohexane | More straightforward synthesis route |
These comparisons highlight the distinctiveness of this compound in terms of its complex structure and potential applications in medicinal chemistry.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related tetrazole-containing compounds. For instance, research involving high-throughput screening has identified several derivatives with promising biological activities. These findings suggest that modifications to the core structure can lead to enhanced potency against specific biological targets.
Example Study
In one study examining a series of tetrazole derivatives, compounds were tested for their ability to inhibit specific cancer cell lines. The results indicated that certain modifications to the tetrazole ring significantly increased cytotoxicity against these cells, suggesting a pathway for optimizing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
